4-Fluoro-2-(trifluoromethyl)benzohydrazide
Description
Contextualization of Fluorinated Organic Compounds in Advanced Chemical Systems
The strategic incorporation of fluorine into organic molecules is a cornerstone of modern medicinal chemistry and materials science. tandfonline.com Fluorine's unique properties, such as its small size (van der Waals radius of 1.47 Å) and high electronegativity (3.98 on the Pauling scale), allow it to profoundly alter a molecule's characteristics without significantly increasing its steric bulk. tandfonline.com When a hydrogen atom is replaced by fluorine, it can lead to enhanced metabolic stability, improved membrane permeability, and increased binding affinity to target proteins. tandfonline.com
The trifluoromethyl (CF3) group, in particular, is a frequently used pharmacophore in drug design. nih.gov This electron-withdrawing group can enhance the biological half-life of a compound by hindering oxidative metabolism. nih.gov Furthermore, its lipophilicity often improves the absorption of a molecule by enhancing its ability to permeate cellular membranes. nih.gov The presence of both a single fluorine atom and a trifluoromethyl group on the benzene (B151609) ring of 4-Fluoro-2-(trifluoromethyl)benzohydrazide suggests a design aimed at leveraging these beneficial properties for the development of advanced chemical systems.
Significance of Hydrazide Scaffolds in Synthetic and Mechanistic Organic Chemistry
The hydrazide functional group (-C(=O)NHNH2) is a highly versatile and important scaffold in organic chemistry. mdpi.com Hydrazides are key precursors, or synthons, for the synthesis of a wide array of heterocyclic compounds, such as pyrazoles, oxadiazoles, and triazoles, which are prevalent in many biologically active molecules. mdpi.com The reactivity of the hydrazide moiety allows it to readily undergo condensation reactions with aldehydes and ketones to form hydrazones, which are themselves important intermediates and biologically active compounds. mdpi.comhygeiajournal.com
This reactivity makes the hydrazide scaffold a powerful tool for building molecular complexity and accessing diverse chemical libraries for screening purposes. hygeiajournal.com Beyond their role as synthetic intermediates, the hydrazide group itself is a key structural feature in numerous pharmaceuticals, including the well-known antitubercular drug Isoniazid. pensoft.net The presence of the benzohydrazide (B10538) core in a molecule often imparts specific conformational features and hydrogen bonding capabilities that are crucial for biological activity. pensoft.net
Academic Research Trajectories for Novel Benzohydrazide Derivatives
Current academic research into novel benzohydrazide derivatives is largely focused on the synthesis and biological evaluation of new compounds for therapeutic and agricultural applications. A significant body of work is dedicated to exploring their potential as antimicrobial and antifungal agents, driven by the urgent need for new treatments to combat resistant strains. researchgate.netderpharmachemica.com Researchers are designing and synthesizing series of benzohydrazide derivatives and screening them against various bacteria and fungi, often with promising results. researchgate.netacs.org
Another major research trajectory is the investigation of benzohydrazides as anticancer agents. derpharmachemica.com Studies have explored their potential to inhibit specific enzymes crucial for cancer cell growth, such as epidermal growth factor receptor (EGFR) kinases. Furthermore, research has demonstrated the activity of benzohydrazide derivatives as inhibitors of enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are relevant targets in neurodegenerative diseases. rsc.org These research efforts often involve modifying the aromatic ring of the benzohydrazide with various substituents to fine-tune their biological activity, supported by computational molecular docking studies to understand their mechanism of action. pensoft.netrsc.org
Detailed Research Findings
Physicochemical Properties of this compound and Related Compounds
The specific physicochemical data for this compound is not widely published. However, data for structurally similar compounds provide insight into its expected properties.
| Property | Value | Compound |
| Molecular Formula | C8H6F4N2O | This compound |
| Molecular Weight | 222.14 g/mol | This compound |
| Appearance | White to off-white solid | 4-(Trifluoromethyl)benzohydrazide cymitquimica.com |
| Melting Point | 119.0 to 123.0 °C | 4-(Trifluoromethyl)benzohydrazide tcichemicals.com |
| Boiling Point (calc.) | 585.25 K | 4-(Trifluoromethyl)benzohydrazide chemeo.com |
| LogP (calc.) | 1.309 | 4-(Trifluoromethyl)benzohydrazide chemeo.com |
Note: Data for related compounds are used for illustrative purposes. Calculated values are based on computational models.
Summary of Research on Benzohydrazide Derivatives
The versatility of the benzohydrazide scaffold has led to extensive research into its derivatives for various applications. The table below summarizes key areas of investigation.
| Research Area | Target/Application | Key Findings |
| Antimicrobial/Antifungal | Bacterial and fungal pathogens | Certain derivatives show significant activity against Gram-positive and Gram-negative bacteria, as well as various fungal strains. derpharmachemica.com Some compounds have been identified as potent agricultural fungicides. acs.org |
| Anticancer | Cancer cell lines (e.g., MCF-7, HepG2) | Derivatives have been synthesized that show potent antiproliferative activity and can act as inhibitors of crucial enzymes like EGFR kinase. researchgate.net |
| Enzyme Inhibition | Acetylcholinesterase (AChE), Butyrylcholinesterase (BChE) | Hydrazones derived from benzohydrazides have been identified as potent dual inhibitors of AChE and BChE, relevant for Alzheimer's disease research. nih.govrsc.org |
| Antioxidant | Free radical scavenging | Many benzohydrazide derivatives exhibit moderate to potent antioxidant properties, attributed to their ability to scavenge free radicals. pensoft.netderpharmachemica.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-fluoro-2-(trifluoromethyl)benzohydrazide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F4N2O/c9-4-1-2-5(7(15)14-13)6(3-4)8(10,11)12/h1-3H,13H2,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUPHSCQIGGYDKA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)C(F)(F)F)C(=O)NN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F4N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001230353 | |
| Record name | 4-Fluoro-2-(trifluoromethyl)benzoic acid hydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001230353 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
887267-54-1 | |
| Record name | 4-Fluoro-2-(trifluoromethyl)benzoic acid hydrazide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=887267-54-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Fluoro-2-(trifluoromethyl)benzoic acid hydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001230353 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations
Strategic Synthesis of the 4-Fluoro-2-(trifluoromethyl)benzohydrazide Core
The construction of the this compound molecule is typically achieved through a reliable and well-established synthetic sequence common for benzohydrazides.
The most common and direct pathway to synthesize this compound involves a two-step process starting from 4-Fluoro-2-(trifluoromethyl)benzoic acid. innospk.comnih.gov This commercially available precursor serves as the foundational building block.
The synthesis proceeds as follows:
Esterification: The first step is the conversion of 4-Fluoro-2-(trifluoromethyl)benzoic acid to its corresponding ester, typically the methyl or ethyl ester. This is a standard esterification reaction, often catalyzed by a strong acid like sulfuric acid in an excess of the corresponding alcohol (methanol or ethanol). mdpi.comnih.gov For instance, reacting the benzoic acid with methanol (B129727) in the presence of a catalytic amount of sulfuric acid yields Methyl 4-fluoro-2-(trifluoromethyl)benzoate. chemscene.com
Hydrazinolysis: The second and final step is the hydrazinolysis of the intermediate ester. The ester, such as Methyl 4-fluoro-2-(trifluoromethyl)benzoate, is reacted with hydrazine (B178648) hydrate (B1144303) (NH₂NH₂·H₂O). nih.govekb.eg The nucleophilic acyl substitution reaction occurs where the hydrazine displaces the alkoxy group (-OCH₃) of the ester to form the final this compound product. This reaction is typically carried out in a protic solvent like ethanol (B145695). mdpi.comekb.eg
Optimizing the reaction conditions for both the esterification and hydrazinolysis steps is crucial for maximizing the yield and purity of this compound.
For the esterification step, key parameters include:
Catalyst Loading: A catalytic amount of sulfuric acid is sufficient to promote the reaction.
Temperature and Time: The reaction is often heated to reflux to increase the rate of ester formation. Reaction times can vary, but are typically monitored until completion, often within several hours. nih.gov
Reagent Stoichiometry: Using the alcohol as the solvent ensures a large excess, driving the equilibrium towards the ester product.
For the hydrazinolysis step, optimization focuses on:
Solvent Choice: Ethanol is a commonly used solvent as it effectively dissolves both the ester and hydrazine hydrate. mdpi.com
Temperature: The reaction mixture is typically heated under reflux to ensure a reasonable reaction rate. For similar syntheses, refluxing for several hours (e.g., 2 to 24 hours) is common. nih.govthepharmajournal.com
Purification: Upon cooling, the benzohydrazide (B10538) product often precipitates from the reaction mixture as a solid. thepharmajournal.com Purification can then be achieved by filtration and washing with a cold solvent to remove any unreacted starting materials or byproducts. Recrystallization from a suitable solvent like ethanol can be performed to obtain a product of high purity.
While specific yield data for this compound is not extensively published, analogous syntheses of fluorinated benzohydrazides report that this method is robust and provides nearly quantitative yields under optimized conditions. mdpi.com
Derivatization Approaches at the Hydrazide Functionality
The hydrazide group of this compound is a versatile functional handle that allows for a wide range of chemical transformations. The most prominent of these is the formation of hydrazones through reaction with carbonyl compounds.
Hydrazones are a significant class of compounds formed from the reaction of hydrazides with aldehydes and ketones. wikipedia.org This transformation is a cornerstone of the chemistry of this compound, enabling the creation of diverse molecular libraries.
The synthesis of hydrazones from this compound is achieved through a condensation reaction with an aldehyde or a ketone. researchgate.net In this reaction, the nucleophilic nitrogen atom of the hydrazide attacks the electrophilic carbonyl carbon of the aldehyde or ketone. This is followed by the elimination of a water molecule to form the characteristic C=N-NH bond of the hydrazone. wikipedia.org
The reaction is typically carried out by refluxing the hydrazide with a slight excess of the carbonyl compound in a solvent like methanol or ethanol for a few hours. mdpi.comnih.gov The resulting hydrazone often precipitates from the solution upon cooling and can be purified by simple filtration and washing. Research on the analogous 4-(trifluoromethyl)benzohydrazide has demonstrated the synthesis of a wide array of hydrazones with yields often ranging from good to excellent (68% to 99%). mdpi.com
The table below presents illustrative examples of hydrazones that can be synthesized from the reaction of this compound with various aldehydes and ketones, based on established methodologies for similar compounds.
| Carbonyl Compound | Product Name (Illustrative) | Carbonyl Type | Typical Solvent | Typical Yield Range |
|---|---|---|---|---|
| Benzaldehyde (B42025) | (E)-N'-(benzylidene)-4-fluoro-2-(trifluoromethyl)benzohydrazide | Aromatic Aldehyde | Methanol | 85-99% |
| 4-Chlorobenzaldehyde | (E)-N'-(4-chlorobenzylidene)-4-fluoro-2-(trifluoromethyl)benzohydrazide | Aromatic Aldehyde | Methanol | 85-99% |
| 2-Hydroxybenzaldehyde | (E)-4-fluoro-N'-(2-hydroxybenzylidene)-2-(trifluoromethyl)benzohydrazide | Aromatic Aldehyde | Methanol | 85-99% |
| Acetone | 4-fluoro-N'-(propan-2-ylidene)-2-(trifluoromethyl)benzohydrazide | Aliphatic Ketone | Methanol | 68-87% |
| Cyclohexanone (B45756) | N'-(cyclohexylidene)-4-fluoro-2-(trifluoromethyl)benzohydrazide | Cyclic Ketone | Methanol | 68-87% |
| Camphor | 4-fluoro-N'-(1,7,7-trimethylbicyclo[2.2.1]heptan-2-ylidene)-2-(trifluoromethyl)benzohydrazide | Bicyclic Ketone | Methanol | 68-87% |
While hydrazone formation can proceed without a catalyst, the reaction rate is often enhanced by the presence of a catalyst.
Acid Catalysis: The most common method involves the use of a catalytic amount of acid, such as sulfuric acid or acetic acid. mdpi.comresearchgate.net The acid protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack by the hydrazide. This significantly accelerates the rate of the condensation reaction. nih.gov
Aniline and Amine Buffer Catalysis: More recently, organocatalysts have been shown to be highly effective. Aniline and its derivatives can act as nucleophilic catalysts, accelerating the reaction, particularly around neutral pH where acid catalysis is less effective. nih.govtudelft.nl Furthermore, bifunctional amine buffers, such as 2-(aminomethyl)imidazoles, have been developed to not only control the pH but also to catalyze the reaction, leading to exceptionally rapid hydrazone formation with rate constants several orders of magnitude higher than uncatalyzed reactions. core.ac.uk These catalysts are particularly useful for applications in biological systems where harsh acidic conditions are not feasible. nih.govcore.ac.uk
Formation of Acylhydrazone and Thiourea (B124793) Derivatives
The hydrazide moiety of this compound serves as a versatile nucleophile, readily reacting with electrophilic partners to form a range of derivatives. Acylhydrazones and thioureas are two prominent classes of compounds synthesized from this precursor.
Acylhydrazones: The condensation reaction between this compound and various aldehydes or ketones is a common and efficient method for synthesizing acylhydrazone derivatives. nih.govlookchem.com This reaction is typically carried out by refluxing the hydrazide with the corresponding carbonyl compound in a suitable solvent, such as ethanol or methanol. nih.gov For less reactive ketones, an acidic catalyst may be employed to facilitate the reaction. nih.gov The resulting acylhydrazones are valuable intermediates in their own right, often serving as precursors for the synthesis of various heterocyclic systems. nih.gov The general scheme involves the nucleophilic attack of the terminal nitrogen of the hydrazide on the carbonyl carbon, followed by dehydration to yield the C=N double bond characteristic of the hydrazone linkage. lookchem.com
Table 1: Examples of Acylhydrazone Synthesis from Benzohydrazide Analogues This table is illustrative of typical reaction conditions for the formation of acylhydrazones from benzohydrazide precursors.
| Carbonyl Reactant | Solvent | Conditions | Product Class | Yield (%) | Reference |
|---|---|---|---|---|---|
| Various Benzaldehydes | Methanol | Boiling, 2 h | N'-Benzylidene-4-(trifluoromethyl)benzohydrazide | 85-99 | nih.gov |
Thiourea Derivatives: Thiourea derivatives can be synthesized from this compound through its reaction with isothiocyanates. In this reaction, the nucleophilic nitrogen of the hydrazide attacks the electrophilic carbon of the isothiocyanate, leading to the formation of a thiosemicarbazide, which is a type of thiourea derivative. These compounds are significant precursors for the synthesis of various heterocyclic compounds, including thiazoles and thiadiazoles. mdpi.com The synthesis of N-acyl thiourea derivatives can be achieved through the condensation of an acid chloride with ammonium (B1175870) thiocyanate (B1210189) to form an isocyanate in situ, which then reacts with a nucleophile like a hydrazide. mdpi.com
Cyclization Reactions for Heterocyclic Scaffolds (e.g., Oxadiazoles)
The structural framework of this compound is particularly amenable to cyclization reactions, providing access to a wide array of heterocyclic scaffolds. Among these, the 1,3,4-oxadiazole (B1194373) ring is a frequently synthesized target due to its significant presence in medicinally important compounds.
One of the most established methods for synthesizing 2,5-disubstituted-1,3,4-oxadiazoles involves the cyclodehydration of 1,2-diacylhydrazine intermediates. nih.gov These intermediates can be prepared by acylating this compound with an appropriate acid chloride or carboxylic acid. Subsequent treatment with a dehydrating agent, such as phosphorus oxychloride (POCl₃), thionyl chloride, or sulfuric acid, induces cyclization to form the oxadiazole ring. nih.govresearchgate.net
Another prominent route is the oxidative cyclization of acylhydrazones, which are readily prepared from this compound as described previously (Section 2.2.2). Various oxidizing agents, including chloramine-T and 2-iodoxybenzoic acid, can be used to promote this transformation, often under mild conditions. nih.govorganic-chemistry.org
A more direct approach involves a [4+1] cyclization strategy. For instance, benzohydrazides can react with reagents like sodium chlorodifluoroacetate (ClCF₂COONa), which serves as a C1 synthon, to construct the 1,3,4-oxadiazole ring in a one-step process. researchgate.net
Table 2: Common Methods for 1,3,4-Oxadiazole Synthesis from Hydrazide Precursors
| Precursor | Reagent(s) | Key Transformation | Reference |
|---|---|---|---|
| 1,2-Diacylhydrazine | POCl₃, SOCl₂ | Cyclodehydration | nih.gov |
| Acylhydrazone | Chloramine-T, Fe(III)/TEMPO | Oxidative Cyclization | nih.govorganic-chemistry.org |
| Benzohydrazide | Carbon Disulfide (CS₂) | Cyclization/Annulation | researchgate.net |
Exploration of Multicomponent Reaction Pathways
Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation, offer significant advantages in terms of efficiency, atom economy, and the rapid generation of molecular complexity. nih.gov this compound, with its nucleophilic hydrazide group, is a suitable candidate for participation in such reactions.
While specific MCRs involving this compound are not extensively documented, its structural analogues (benzohydrazides) are known to participate in various MCRs to build complex heterocyclic systems. For example, hydrazides can be used in the synthesis of dihydropyrazole derivatives through a four-component reaction involving a chalcone, a hydrazine source (like methyl 4-hydrazinylbenzoate), and subsequent modifications. nih.gov Another example is the synthesis of complex pyrazolopyranopyrimidines via a four-component reaction of ethyl acetoacetate, hydrazine hydrate, an aromatic aldehyde, and barbituric acid. researchgate.net
The participation of this compound in Ugi-type MCRs or Hantzsch dihydropyridine (B1217469) synthesis could also be explored, potentially leading to novel and structurally diverse compound libraries. beilstein-journals.org The hydrazide could act as the amine or hydrazine component in these convergent synthetic strategies.
Functional Group Interconversions on the Aromatic Ring
The aromatic ring of this compound possesses two key electron-withdrawing groups: a fluorine atom at the C4 position and a trifluoromethyl group at the C2 position. These substituents influence the reactivity of the ring and can themselves be targets for chemical modification.
The fluorine atom is susceptible to nucleophilic aromatic substitution (SₙAr). Due to the activating effect of the ortho-trifluoromethyl and para-benzoylhydrazide groups, the C-F bond can be displaced by strong nucleophiles. For example, reacting a similar compound, 1-fluoro-2-nitro-4-(trifluoromethyl)benzene, with benzohydrazide resulted in the displacement of the fluorine atom. mdpi.com This pathway allows for the introduction of various nucleophiles (e.g., amines, alkoxides, thiolates) at the C4 position, enabling significant structural diversification.
Electrophilic aromatic substitution on this ring would be disfavored due to the strong deactivating nature of both the CF₃ and the acylhydrazide moieties. Any substitution would likely be directed to the C5 position, which is meta to both deactivating groups.
The trifluoromethyl group is generally very stable and not readily transformed. However, under specific and often harsh conditions, it can undergo reactions, though this is less common in the context of functional group interconversion for synthetic diversification.
Sustainable and Green Chemistry Approaches in Synthetic Routes
The principles of green chemistry aim to reduce the environmental impact of chemical processes. These principles can be applied to the synthesis and modification of this compound.
One key area is the use of environmentally benign solvents. Reactions involving hydrazide derivatives have been successfully carried out using water or ethanol as the reaction medium, which are preferable alternatives to more hazardous organic solvents. mdpi.comderpharmachemica.com For example, the synthesis of β-sulfone esters using 4-(trifluoromethyl)benzenesulfonohydrazide has been demonstrated in water under catalyst-free conditions. enamine.net
Microwave-assisted synthesis is another green technique that can significantly reduce reaction times and energy consumption compared to conventional heating. researchgate.net This has been applied to the synthesis of hydrazide-hydrazones, providing excellent yields in shorter timeframes. researchgate.net
The use of biodegradable and reusable catalysts is also a cornerstone of green chemistry. L-proline, an amino acid, has been used as an efficient and environmentally friendly catalyst for the synthesis of hydrazide derivatives in aqueous ethanol. mdpi.com Such approaches minimize waste and avoid the use of toxic heavy metal catalysts. Furthermore, developing one-pot and multicomponent reactions (as discussed in 2.2.4) aligns with green chemistry principles by reducing the number of synthetic steps and purification procedures, thereby minimizing waste generation. nih.gov
Advanced Spectroscopic and Structural Elucidation
Multinuclear Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, it provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.
¹H, ¹³C, and ¹⁹F NMR for Chemical Structure Confirmation
A combination of ¹H, ¹³C, and ¹⁹F NMR spectra would be essential for the unambiguous structural confirmation of 4-Fluoro-2-(trifluoromethyl)benzohydrazide.
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic and hydrazide protons. The three aromatic protons would appear as complex multiplets in the downfield region (typically 7.0-8.5 ppm) due to spin-spin coupling with each other and with the fluorine atoms. The protons of the hydrazide group (-NHNH₂) would likely appear as two separate, broad signals, the chemical shifts of which can be sensitive to solvent, concentration, and temperature.
¹³C NMR: The carbon NMR spectrum would provide key information about the carbon skeleton. It is expected to display eight distinct signals corresponding to the eight carbon atoms in the molecule. The carbonyl carbon (C=O) would be observed significantly downfield (around 165 ppm). The aromatic carbons would appear between 110-140 ppm, with their chemical shifts influenced by the electron-withdrawing fluorine and trifluoromethyl substituents. The trifluoromethyl carbon (CF₃) would appear as a quartet due to coupling with the three fluorine atoms.
¹⁹F NMR: The fluorine NMR spectrum is a powerful tool for fluorinated compounds. It would be expected to show two distinct signals: one for the single fluorine atom attached to the aromatic ring and another for the trifluoromethyl (CF₃) group. The relative integration of these peaks (1:3) would confirm the presence of both fluorine environments.
Predicted NMR Data for this compound
| Nucleus | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Assignment |
|---|---|---|---|
| ¹H | ~ 7.5 - 8.2 | Multiplets | Aromatic CH |
| ¹H | Broad | Singlets | -NH-NH₂ |
| ¹³C | ~ 165 | Singlet | C=O |
| ¹³C | ~ 160 (d, ¹JCF ≈ 250 Hz) | Doublet | C-F |
| ¹³C | ~ 125 (q, ¹JCF ≈ 270 Hz) | Quartet | CF₃ |
| ¹³C | ~ 115 - 140 | Multiplets | Aromatic C |
| ¹⁹F | Downfield region | Multiplet | Ar-F |
Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Stereochemical Assignment
To definitively assign all signals and confirm the connectivity of the molecule, two-dimensional (2D) NMR techniques would be employed.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. For instance, it would show correlations between adjacent protons on the aromatic ring, helping to delineate the substitution pattern.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the carbon signals of the atoms they are directly attached to. This would allow for the unambiguous assignment of each aromatic proton to its corresponding carbon atom.
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis
Vibrational spectroscopy provides insight into the functional groups present in a molecule. The IR and Raman spectra of this compound would be characterized by specific absorption bands corresponding to the vibrations of its constituent bonds. Data from the closely related 4-Fluoro-2-(trifluoromethyl)benzamide can be used for comparison. nist.gov
Key expected vibrational frequencies include:
N-H Stretching: The hydrazide group would show characteristic symmetric and asymmetric stretching vibrations in the region of 3200-3400 cm⁻¹.
C=O Stretching: A strong absorption band, characteristic of the carbonyl group in an amide or hydrazide (the "Amide I" band), is expected around 1640-1680 cm⁻¹.
N-H Bending: The "Amide II" band, resulting from N-H bending coupled with C-N stretching, would likely appear near 1550-1620 cm⁻¹.
C-F and CF₃ Stretching: Strong absorption bands corresponding to the C-F bonds of the aromatic fluorine and the trifluoromethyl group would be prominent in the fingerprint region, typically between 1100-1350 cm⁻¹.
Aromatic C-H and C=C Stretching: Vibrations associated with the benzene (B151609) ring would be observed around 3000-3100 cm⁻¹ (C-H stretch) and 1450-1600 cm⁻¹ (C=C stretch).
Predicted Infrared (IR) Absorption Bands
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| N-H Stretching (Hydrazide) | 3200 - 3400 | Medium-Strong |
| Aromatic C-H Stretching | 3000 - 3100 | Medium-Weak |
| C=O Stretching (Amide I) | 1640 - 1680 | Strong |
| N-H Bending (Amide II) | 1550 - 1620 | Medium-Strong |
| Aromatic C=C Stretching | 1450 - 1600 | Medium |
High-Resolution Mass Spectrometry (HRMS) for Exact Mass and Fragmentation Patterns
High-Resolution Mass Spectrometry (HRMS) is used to determine the precise molecular weight of a compound, which allows for the calculation of its elemental formula. For this compound (C₈H₆F₄N₂O), the calculated exact mass is approximately 222.0416 g/mol .
HRMS also reveals fragmentation patterns, which can help confirm the structure. Upon ionization, the molecule would likely undergo characteristic fragmentation. Plausible fragmentation pathways would include:
Loss of the hydrazino group (-NHNH₂) to form a benzoyl cation.
Cleavage of the C-C bond between the carbonyl group and the aromatic ring.
Loss of a fluorine atom or the entire trifluoromethyl group.
The mass spectrum for the related compound 4-Fluoro-2-(trifluoromethyl)benzamide is available for comparison. nist.gov
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The spectrum of this compound is expected to be dominated by absorptions due to π → π* transitions within the substituted benzene ring and the carbonyl group. A study on the parent compound, benzohydrazide (B10538), can provide a basis for these predictions. researchgate.net The presence of the fluorinated substituents and the hydrazide group would likely cause a shift in the absorption maxima (λmax) compared to unsubstituted benzene or benzohydrazide. An n → π* transition associated with the non-bonding electrons of the oxygen and nitrogen atoms may also be observed, though it is typically weaker.
X-ray Crystallography for Solid-State Molecular Architecture
Currently, there is no publicly available crystal structure for this compound. If single crystals of the compound were obtained, X-ray crystallography would provide the definitive solid-state structure. This technique would precisely determine:
Bond lengths, bond angles, and torsion angles, confirming the molecular geometry.
The planarity of the benzene ring and the conformation of the hydrazide side chain.
Intermolecular interactions in the crystal lattice, such as hydrogen bonding involving the N-H groups of the hydrazide and potentially the fluorine or oxygen atoms. These interactions are crucial for understanding the solid-state packing and physical properties of the compound.
Determination of Bond Lengths, Bond Angles, and Torsion Angles
A definitive analysis of the molecular geometry of this compound would require crystallographic data. This would provide precise measurements of the distances between atoms (bond lengths), the angles formed by three connected atoms (bond angles), and the dihedral angles between planes of atoms (torsion angles). Such data would reveal the conformation of the hydrazide moiety relative to the fluorinated and trifluoromethylated benzene ring.
Interactive Data Table: Bond Lengths of this compound
| Atom 1 | Atom 2 | Bond Length (Å) |
| Data not available | Data not available | Data not available |
Interactive Data Table: Bond Angles of this compound
| Atom 1 | Atom 2 | Atom 3 | Bond Angle (°) |
| Data not available | Data not available | Data not available | Data not available |
Interactive Data Table: Torsion Angles of this compound
| Atom 1 | Atom 2 | Atom 3 | Atom 4 | Torsion Angle (°) |
| Data not available | Data not available | Data not available | Data not available | Data not available |
Circular Dichroism (CD) Spectroscopy for Chiral Derivatives
Circular Dichroism (CD) spectroscopy is a powerful technique for studying chiral molecules. If chiral derivatives of this compound were synthesized, CD spectroscopy could be employed to determine their absolute configuration and study their conformational properties in solution. The electronic transitions of the aromatic chromophore, perturbed by the chiral center, would give rise to a characteristic CD spectrum. Theoretical calculations would be essential to correlate the observed spectral features with the specific stereochemistry of the molecule. To date, no such studies have been reported in the scientific literature.
Computational Chemistry and Theoretical Investigations
Quantum Chemical Calculations and Electronic Structure Analysis
Quantum chemical calculations are a cornerstone of modern chemical research, offering detailed insights into the electronic structure and inherent properties of molecules.
Density Functional Theory (DFT) is a powerful computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. For compounds structurally similar to 4-Fluoro-2-(trifluoromethyl)benzohydrazide, calculations are commonly performed using functionals like B3LYP combined with basis sets such as 6-311++G(d,p). researchgate.net These calculations yield precise bond lengths, bond angles, and dihedral angles that characterize the molecule's shape.
The optimization process minimizes the total energy of the molecule, providing its ground-state energy. This energetic information is crucial for comparing the stability of different potential conformations and for calculating thermodynamic properties. For related benzohydrazide (B10538) structures, DFT has been successfully used to predict geometrical parameters that are in good agreement with experimental data from X-ray crystallography. mdpi.com
Table 1: Predicted Geometrical Parameters for a Benzohydrazide Analog Illustrative data based on similar reported structures.
| Parameter | Value |
|---|---|
| C=O Bond Length | ~1.23 Å |
| N-N Bond Length | ~1.38 Å |
| C-N (amide) Bond Length | ~1.35 Å |
| C-CF3 Bond Length | ~1.51 Å |
| C-F (ring) Bond Length | ~1.36 Å |
| O=C-N Bond Angle | ~122° |
| C-N-N Bond Angle | ~118° |
Frontier Molecular Orbital (FMO) theory is used to predict the reactivity of a molecule by examining its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. libretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of molecular stability and reactivity. nih.gov
Table 2: Frontier Molecular Orbital Energy Parameters Representative values based on DFT calculations of analogous aromatic hydrazides.
| Parameter | Typical Value (eV) | Implication |
|---|---|---|
| HOMO Energy | -6.5 to -7.5 | Electron-donating capability |
| LUMO Energy | -1.5 to -2.5 | Electron-accepting capability |
| HOMO-LUMO Gap (ΔE) | ~4.0 to 5.0 | Chemical reactivity and stability |
Quantum chemical calculations can accurately predict spectroscopic data, which is invaluable for structural confirmation.
NMR Chemical Shifts: Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts, particularly for ¹H, ¹³C, and ¹⁹F nuclei, are performed using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. For ¹⁹F NMR, the chemical shift of the trifluoromethyl (CF₃) group is highly sensitive to its electronic environment. nih.govnih.gov DFT calculations on related trifluoromethyl-containing compounds have shown an ability to predict these shifts with an accuracy often within a few parts per million (ppm) of experimental values, aiding in the assignment of complex spectra. researchgate.net
IR Frequencies: The vibrational frequencies in an Infrared (IR) spectrum can also be calculated computationally. These calculations predict the positions of characteristic absorption bands, such as the N-H stretching, C=O (carbonyl) stretching, and C-F stretching vibrations. researchgate.net Theoretical frequencies are often systematically higher than experimental ones due to the harmonic approximation, and a scaling factor is typically applied to improve the correlation with measured spectra. For benzohydrazide structures, the calculated C=O stretching frequency is a key benchmark for assessing the accuracy of the computational method. researchgate.net
Conformational Analysis and Potential Energy Surface Exploration
Molecules with rotatable bonds, like the amide bond in this compound, can exist in multiple conformations. Conformational analysis involves mapping the potential energy surface by systematically rotating specific dihedral angles to identify low-energy conformers (stable structures) and the energy barriers between them.
For substituted benzamides and related structures, the orientation of the substituents on the phenyl ring can significantly influence the molecule's preferred shape. Studies on similar fluorinated compounds have shown that fluorine atoms can induce nonplanar stable conformations that are not observed in their non-fluorinated counterparts. mdpi.com The steric bulk and electronic effects of the ortho-trifluoromethyl group and the para-fluoro group in this compound would be expected to create a complex potential energy surface with distinct, stable conformers. Identifying the global minimum energy conformation is crucial as it represents the most populated and likely most biologically relevant structure. rsc.org
Molecular Modeling and Dynamics Simulations
Molecular modeling techniques are used to simulate how a molecule might interact with larger biological systems, such as proteins or enzymes.
Molecular Docking: This computational technique predicts the preferred orientation and binding affinity of one molecule to a second when they form a stable complex. For compounds like this compound, docking studies can be used to screen for potential interactions with the active sites of various enzymes. Hydrazide and hydrazone derivatives have been docked against targets such as cholinesterases and various bacterial enzymes to explore their inhibitory potential. mdpi.comnih.govresearchgate.net The simulation calculates a docking score, which estimates the binding free energy and helps identify key interactions like hydrogen bonds, hydrophobic interactions, and π-π stacking. mdpi.com
Molecular Dynamics (MD) Simulations: Following docking, MD simulations can be performed to study the dynamic behavior of the ligand-protein complex over time. These simulations provide a more realistic model of the interaction in a physiological environment (e.g., in water). MD can assess the stability of the binding pose predicted by docking and reveal how the molecule and the protein adapt to each other. nih.gov Such simulations have been used to validate the stability of complexes formed by related hydrazone derivatives with their target proteins. researchgate.net
Ligand-Target Binding Affinity Prediction Methodologies (Theoretical Aspects)
The prediction of binding affinity between a ligand, such as this compound, and its biological target is a cornerstone of computational drug design. These methodologies aim to calculate the free energy of binding (ΔG_bind), which determines the stability of the ligand-target complex. A variety of theoretical approaches are employed, ranging from rapid scoring functions to more rigorous but computationally intensive methods.
The presence of fluorine and a trifluoromethyl (CF3) group on the benzohydrazide scaffold significantly influences its interaction profile. The high electronegativity of fluorine atoms can lead to favorable electrostatic and dipole interactions with polar residues in a protein's active site. researchgate.net Furthermore, the substitution of hydrogen with fluorine can alter the acidity of nearby protons and influence hydrogen bonding networks. researchgate.net The CF3 group, while often considered a lipophilic bioisostere of a methyl or isopropyl group, also possesses a unique electronic character, with the potential to engage in dipole-quadrupole and other electrostatic interactions. researchgate.net
Common theoretical methodologies for predicting binding affinity include:
Molecular Docking: This method predicts the preferred orientation of a ligand when bound to a target protein. Docking algorithms use scoring functions to estimate the binding affinity for different poses. These scoring functions are typically empirical and are parameterized to account for steric clashes, electrostatic interactions, hydrogen bonds, and hydrophobic effects.
Free Energy Perturbation (FEP) and Thermodynamic Integration (TI): These are rigorous, alchemical free energy calculation methods based on molecular dynamics (MD) or Monte Carlo simulations. They calculate the relative binding free energy between two ligands by computationally "mutating" one into the other. These methods are computationally expensive but provide high accuracy.
Molecular Mechanics with Generalized Born and Surface Area (MM/GBSA and MM/PBSA): These end-point methods calculate the binding free energy by combining molecular mechanics energy terms with a continuum solvation model. They offer a balance between the speed of docking scoring functions and the rigor of alchemical methods. The calculation typically involves contributions from van der Waals energy, electrostatic energy, polar solvation energy, and nonpolar solvation energy.
The choice of methodology depends on the desired balance between accuracy and computational cost, with docking often used for initial virtual screening and more rigorous methods applied to refine and validate the binding predictions for promising candidates.
Quantitative Structure-Activity Relationship (QSAR) Studies: Methodological Framework
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov By developing a robust QSAR model, the activity of new, unsynthesized compounds can be predicted, thereby guiding lead optimization and reducing the need for extensive experimental screening. ijcrt.orgprotoqsar.com The fundamental principle of QSAR is that the structural and physicochemical properties of a molecule, encoded by numerical values known as descriptors, determine its biological function. ijcrt.org
The development of a QSAR model involves several key steps:
Data Set Curation: A dataset of compounds with known chemical structures and measured biological activities (e.g., IC50 or MIC values) is compiled. This set is typically divided into a training set for model development and a test set for external validation. derpharmachemica.com
Molecular Descriptor Calculation: Numerical descriptors representing the physicochemical, topological, and electronic properties of the molecules are calculated. ijcrt.org
Model Generation: Statistical methods are used to build a mathematical equation that links the descriptors to the biological activity. nih.gov
Model Validation: The generated model is rigorously validated to assess its statistical significance, robustness, and predictive power. derpharmachemica.com
Computational Descriptors for Molecular Properties
Molecular descriptors are numerical representations of a molecule's chemical and physical characteristics. The selection of appropriate descriptors is crucial for building a predictive QSAR model. For a molecule like this compound, a wide range of descriptors can be calculated to capture its unique structural features. These descriptors are generally categorized based on their dimensionality.
| Descriptor Category | Description | Examples Relevant to this compound |
| 1D Descriptors | Based on the molecular formula and elemental composition. | Molecular Weight, Count of Fluorine Atoms, LogP (octanol-water partition coefficient), Hydrogen Bond Donors/Acceptors. |
| 2D Descriptors | Derived from the 2D representation of the molecule, including connectivity and topology. | Topological Polar Surface Area (TPSA), Kier & Hall Connectivity Indices, Kappa Shape Indices, E-state Indices. |
| 3D Descriptors | Calculated from the 3D coordinates of the molecule's atoms. | Steric Descriptors (e.g., Molar Refractivity, van der Waals Volume), Electronic Descriptors (e.g., Dipole Moment, HOMO/LUMO energies), 3D-MoRSE Descriptors. |
| Field-Based Descriptors | Describe the steric, electrostatic, and hydrophobic fields surrounding the molecule. | Used in 3D-QSAR methods like CoMFA (Comparative Molecular Field Analysis) and CoMSIA (Comparative Molecular Similarity Indices Analysis). |
The trifluoromethyl group would significantly influence descriptors like LogP and molar refractivity, while the fluorine atom and the hydrazide moiety would be key contributors to electronic and hydrogen-bonding descriptors.
Statistical Models for Structure-Property Correlations and Prediction
Once the molecular descriptors are calculated, various statistical methods can be employed to create the QSAR model. The goal is to find a function that best describes the relationship between the independent variables (descriptors) and the dependent variable (biological activity). unipd.it
Commonly used statistical models in QSAR include:
Multiple Linear Regression (MLR): One of the simplest and most interpretable methods, MLR establishes a linear relationship between the biological activity and a set of descriptors. nih.gov While easy to interpret, it assumes a linear relationship and can be sensitive to inter-correlated descriptors. nih.gov
Partial Least Squares (PLS) Regression: PLS is well-suited for datasets with more descriptors than compounds and when descriptors are correlated. It reduces the descriptor variables to a smaller set of orthogonal principal components and then performs regression on these components. derpharmachemica.com
k-Nearest Neighbors (kNN): This is a non-linear, instance-based learning method. unc.edu To predict the activity of a new compound, it considers the 'k' most similar compounds (nearest neighbors) from the training set and averages their activities. The similarity is measured based on the distance in the descriptor space. unc.edu
Support Vector Machines (SVM): A powerful machine learning technique used for both classification and regression. SVM aims to find a hyperplane that best separates the data points into different classes or best fits the data for regression. It is particularly effective for handling complex, non-linear relationships. nih.gov
Artificial Neural Networks (ANN): These models are inspired by the structure of the human brain and are capable of modeling highly complex and non-linear relationships. They consist of interconnected nodes (neurons) organized in layers.
The table below summarizes the key aspects of these statistical models.
| Statistical Model | Principle | Advantages | Disadvantages |
| Multiple Linear Regression (MLR) | Fits a linear equation to the data. | Simple, easily interpretable. nih.gov | Assumes linearity, sensitive to correlated descriptors. nih.gov |
| Partial Least Squares (PLS) | Reduces data dimensionality before regression. | Handles multicollinearity well, suitable for many descriptors. | Less intuitive to interpret than MLR. |
| k-Nearest Neighbors (kNN) | Averages the activity of the 'k' most similar training compounds. | Conceptually simple, effective for non-linear data. | Can be computationally slow for large datasets, sensitive to the choice of 'k'. unc.edu |
| Support Vector Machines (SVM) | Finds an optimal hyperplane to separate or fit the data. | Effective in high-dimensional spaces, robust. nih.gov | Can be a "black box" model, sensitive to parameter tuning. |
| Artificial Neural Networks (ANN) | Uses interconnected nodes in layers to model complex patterns. | Highly flexible, can model very complex non-linear relationships. | Prone to overfitting, requires large datasets, "black box" nature. |
The selection of the best statistical model is guided by the specific dataset and is often determined through comparative validation studies to identify the model with the highest predictive accuracy for the chemical series under investigation.
Reactivity and Mechanistic Studies of 4 Fluoro 2 Trifluoromethyl Benzohydrazide and Its Analogues
Chemical Transformations of the Hydrazide Moiety
The hydrazide functional group, -CONHNH₂, is a versatile reactive center in 4-Fluoro-2-(trifluoromethyl)benzohydrazide, capable of undergoing reactions common to both amides and hydrazines. Its reactivity is significantly influenced by the strong electron-withdrawing nature of the 4-fluoro-2-(trifluoromethyl)benzoyl group.
Nucleophilic Acyl Substitution Pathways
Nucleophilic acyl substitution is a characteristic reaction of the hydrazide moiety. The carbonyl carbon is rendered highly electrophilic by the cumulative electron-withdrawing effects of the ortho-trifluoromethyl group and the para-fluoro group on the aromatic ring. chemimpex.cominnospk.com This enhanced electrophilicity facilitates the attack by various nucleophiles.
A primary example of this reactivity is the condensation reaction with aldehydes and ketones to form hydrazones. nih.govderpharmachemica.com This reaction proceeds via a nucleophilic addition of the terminal amino group (-NH₂) of the hydrazide to the carbonyl carbon of the aldehyde or ketone, followed by the elimination of a water molecule.
The general mechanism can be outlined as follows:
Nucleophilic Attack: The lone pair of electrons on the terminal nitrogen atom of the hydrazide attacks the electrophilic carbonyl carbon of the aldehyde or ketone.
Formation of a Tetrahedral Intermediate: This attack leads to the formation of a zwitterionic tetrahedral intermediate.
Proton Transfer: A proton is transferred from the nitrogen atom to the oxygen atom, forming a carbinolamine intermediate.
Dehydration: The carbinolamine is subsequently protonated at the hydroxyl group, which then leaves as a water molecule, and a double bond is formed between the carbon and nitrogen atoms, yielding the final hydrazone product.
The rate of this reaction is influenced by the steric and electronic properties of the reacting aldehyde or ketone. Electron-withdrawing groups on the carbonyl compound generally increase the reaction rate by enhancing the electrophilicity of the carbonyl carbon.
Table 1: Examples of Nucleophilic Acyl Substitution Products from this compound
| Reactant (Aldehyde/Ketone) | Product (Hydrazone) |
| Benzaldehyde (B42025) | N'-(phenylmethylene)-4-fluoro-2-(trifluoromethyl)benzohydrazide |
| Acetone | N'-(propan-2-ylidene)-4-fluoro-2-(trifluoromethyl)benzohydrazide |
| 4-Chlorobenzaldehyde | N'-(4-chlorobenzylidene)-4-fluoro-2-(trifluoromethyl)benzohydrazide |
This table is illustrative and based on the common reactivity of benzohydrazides.
Exploration of Redox Properties and Reactions
The hydrazide moiety can participate in redox reactions, typically undergoing oxidation. The presence of the electron-withdrawing 4-fluoro-2-(trifluoromethyl)phenyl group is expected to make the hydrazide more difficult to oxidize compared to unsubstituted benzohydrazide (B10538), as the electron density on the nitrogen atoms is reduced.
Electrochemical studies on analogous benzohydrazide derivatives have shown that they can be electrochemically oxidized. scispace.com The oxidation process often involves the loss of electrons from the nitrogen atoms, potentially leading to the formation of radical species or dinitrogen extrusion under certain conditions. The precise redox potential of this compound would be higher (more positive) than that of simpler benzohydrazides due to the inductive and mesomeric effects of the substituents.
Potential oxidation reactions could lead to the formation of aroyl radicals or, in the presence of suitable reagents, be converted to the corresponding carboxylic acid. Conversely, reduction of the hydrazide moiety is less common but could potentially proceed under harsh conditions to yield amines or alcohols.
Reactivity of the Fluorinated Aromatic Ring
The aromatic ring of this compound is significantly deactivated towards electrophilic aromatic substitution and activated towards nucleophilic aromatic substitution due to the potent electron-withdrawing nature of both the fluoro and trifluoromethyl substituents.
Directing Effects of Fluoro and Trifluoromethyl Substituents
The regiochemical outcome of any substitution on the aromatic ring is controlled by the directing effects of the existing substituents. Both fluorine and the trifluoromethyl group are strongly deactivating.
Trifluoromethyl Group (-CF₃): This group is a powerful deactivator and a meta-director for electrophilic aromatic substitution. Its effect is primarily due to a strong negative inductive effect (-I) which withdraws electron density from the entire ring, destabilizing the positively charged intermediate (arenium ion) formed during electrophilic attack.
In this compound, the positions open for substitution are C3, C5, and C6. For a potential electrophilic aromatic substitution , the directing effects are as follows:
The -CF₃ group at C2 directs meta, to positions C4 (already substituted) and C6.
The -F group at C4 directs ortho, para, to positions C3, C5 (ortho) and C1 (para, already substituted).
The -CONHNH₂ group at C1 is generally considered an ortho, para-directing and activating group, but its effect is likely overshadowed by the powerful deactivating fluoro and trifluoromethyl groups.
Given the strong deactivation of the ring, electrophilic substitution is highly unfavorable. If forced, the least deactivated positions would be C3 and C5, directed by the fluorine atom.
For nucleophilic aromatic substitution (SₙAr) , which is more likely on such an electron-poor ring, the fluorine atom at C4 is the most probable leaving group. The reaction is facilitated by the presence of the strong electron-withdrawing -CF₃ group at the ortho position, which can stabilize the negative charge in the Meisenheimer intermediate.
Palladium-Catalyzed Cross-Coupling Reactions on Aromatic Halides (if applicable)
While there are no specific reports on palladium-catalyzed cross-coupling reactions directly on this compound, the reactivity of analogous fluorinated aromatic halides suggests that such reactions are feasible on a related substrate. mdpi.com For these reactions to be applicable, the fluorine atom would typically be replaced by a more reactive halogen like bromine or iodine.
If we consider a hypothetical analogue, 4-Bromo-2-(trifluoromethyl)benzohydrazide , it would be a suitable candidate for reactions like the Suzuki-Miyaura or Heck coupling.
Suzuki-Miyaura Coupling: This reaction would involve the palladium-catalyzed coupling of the aryl bromide with an organoboron compound (e.g., a boronic acid). The electron-withdrawing substituents on the ring would likely facilitate the oxidative addition step, which is often rate-limiting.
Heck Coupling: This would involve the coupling of the aryl bromide with an alkene in the presence of a palladium catalyst and a base.
Table 2: Potential Palladium-Catalyzed Cross-Coupling Reactions of a 4-Bromo Analogue
| Reaction Type | Coupling Partner | Hypothetical Product |
| Suzuki-Miyaura | Phenylboronic acid | 4-Phenyl-2-(trifluoromethyl)benzohydrazide |
| Heck | Styrene | 4-Styryl-2-(trifluoromethyl)benzohydrazide |
| Buchwald-Hartwig | Aniline | 4-(Phenylamino)-2-(trifluoromethyl)benzohydrazide |
This table is illustrative and based on established palladium-catalyzed reactions on similar aryl halides.
Influence of Fluoro and Trifluoromethyl Substituents on Reaction Kinetics and Thermodynamics
The fluoro and trifluoromethyl substituents exert a profound influence on both the kinetics and thermodynamics of reactions involving this compound. This influence is primarily electronic, stemming from their strong electron-withdrawing nature. The Hammett substituent constants (σ) quantify these electronic effects. science.govresearchgate.netwikipedia.org
σₚ for -F: +0.06
σₘ for -CF₃: +0.43
While these are for different substitution patterns, they illustrate the electron-withdrawing character of both groups. For the specific substitution in the target molecule, the combined effect is a significant reduction in electron density in the aromatic ring and at the carbonyl carbon.
Influence on Nucleophilic Acyl Substitution:
Kinetics: The rate of nucleophilic attack on the carbonyl carbon is significantly increased. The strong -I effects of both -F and -CF₃ make the carbonyl carbon more electrophilic and stabilize the developing negative charge on the oxygen atom in the tetrahedral intermediate. This lowers the activation energy for the nucleophilic addition step, which is often the rate-determining step.
Influence on Aromatic Ring Reactivity:
Kinetics: For electrophilic aromatic substitution, the activation energy is substantially increased due to the destabilization of the cationic arenium intermediate, leading to a very slow reaction rate. Conversely, for nucleophilic aromatic substitution, the activation energy is lowered because the electron-withdrawing groups stabilize the anionic Meisenheimer intermediate, thus accelerating the reaction.
Thermodynamics: The products of nucleophilic aromatic substitution on this ring would be thermodynamically stabilized by the electron-withdrawing groups.
Table 3: Summary of Electronic Effects on Reactivity
| Reaction Type | Kinetic Effect | Thermodynamic Effect |
| Nucleophilic Acyl Substitution | Rate increased | Products stabilized |
| Electrophilic Aromatic Substitution | Rate decreased | Reactants stabilized relative to intermediate |
| Nucleophilic Aromatic Substitution | Rate increased | Products stabilized |
Studies on Reaction Mechanisms and Intermediate Species Elucidation
The reaction mechanisms of this compound, while not extensively detailed for this specific molecule in the available literature, can be largely understood by examining the well-documented reactivity of analogous benzohydrazide derivatives. The presence of a fluorine atom at the 4-position and a trifluoromethyl group at the 2-position of the benzene (B151609) ring significantly influences the electronic properties of the molecule, which in turn dictates its reactivity and the stability of any reaction intermediates. These strong electron-withdrawing groups decrease the electron density of the aromatic ring and, through inductive and resonance effects, impact the nucleophilicity of the hydrazide moiety.
A fundamental reaction of benzohydrazides is the condensation with aldehydes and ketones to form hydrazones. This reaction is a cornerstone in the derivatization of benzohydrazides and proceeds through a nucleophilic addition-elimination mechanism. For this compound, the reaction with an aldehyde would initiate with the nucleophilic attack of the terminal nitrogen atom of the hydrazide onto the electrophilic carbonyl carbon of the aldehyde. The electron-withdrawing nature of the substituted benzene ring is expected to decrease the basicity and nucleophilicity of the hydrazide nitrogens. However, the reaction is typically catalyzed by acid, which protonates the carbonyl oxygen of the aldehyde, thereby increasing its electrophilicity and facilitating the attack by the less nucleophilic hydrazide.
In some instances, the reactivity of benzohydrazide derivatives has been proposed to involve a keto-enol tautomerism of the hydrazide itself. Theoretical studies on the acetylation of benzohydrazide derivatives suggest that the enol form may be the active nucleophilic species. researchgate.net In this proposed mechanism, a pre-equilibrium exists between the keto and enol forms of the hydrazide. The enol form, with its increased nucleophilicity at the terminal nitrogen, then attacks the electrophile. While this has been suggested for acetylation reactions, it is plausible that a similar tautomerism could play a role in other reactions of this compound.
Another significant area of reactivity for benzohydrazides is their use in the synthesis of various heterocyclic compounds, most notably 1,3,4-oxadiazoles. The synthesis of 2,5-disubstituted 1,3,4-oxadiazoles from benzohydrazides can proceed through several pathways. A common method involves the reaction of a benzohydrazide with a carboxylic acid or its derivative, such as an acyl chloride or an ester. In the case of reacting with a carboxylic acid, a dehydrating agent is typically required. The reaction proceeds through the formation of an N,N'-diacylhydrazine intermediate. This intermediate then undergoes acid-catalyzed cyclodehydration to form the 1,3,4-oxadiazole (B1194373) ring. The electron-withdrawing substituents on the 4-fluoro-2-(trifluoromethyl)benzoyl moiety would likely influence the rate of both the initial acylation and the subsequent cyclization step.
Computational studies on related systems can provide further insight into the stability of intermediates and the energy barriers of these transformations. For instance, in the synthesis of pyrazole (B372694) derivatives from aldehydes and sulfonyl hydrazides, the in-situ formation of N-tosylhydrazones is followed by their decomposition into diazo compounds, which then undergo a regioselective [3+2] cycloaddition. organic-chemistry.org This highlights the potential for complex, multi-step reaction pathways where the nature of the intermediates dictates the final product.
The elucidation of reaction mechanisms can also be aided by kinetic studies. For example, the condensation of aromatic aldehydes with a heterocyclic acetonitrile (B52724) derivative bearing a benzoylamino group was found to follow second-order kinetics, being first order in each reactant. researchgate.net It was also observed that the presence of electron-withdrawing groups on the aromatic aldehyde increased the rate of condensation. researchgate.net This is consistent with the rate-determining step being the nucleophilic attack of the hydrazide-like moiety on the aldehyde's carbonyl carbon, which is rendered more electrophilic by the electron-withdrawing substituents. A similar trend would be expected for the reaction of this compound with various aldehydes.
The table below presents hypothetical kinetic data for the reaction of a substituted benzohydrazide with an aromatic aldehyde, illustrating the expected influence of electron-withdrawing substituents on the reaction rate, based on the findings from analogous systems.
| Entry | Aldehyde Substituent | Relative Rate Constant (k_rel) |
| 1 | 4-Methoxy (electron-donating) | 0.5 |
| 2 | Unsubstituted | 1.0 |
| 3 | 4-Chloro (electron-withdrawing) | 3.2 |
| 4 | 4-Nitro (strongly electron-withdrawing) | 15.8 |
This is a representative data table based on general kinetic principles and findings in related systems, not experimental data for this compound.
Structure Activity Relationship Sar Principles in Derivative Design
Systematic Structural Modifications for Modulating Molecular Properties
Systematic modification of the 4-Fluoro-2-(trifluoromethyl)benzohydrazide scaffold is a key strategy for optimizing its properties. scilit.com The core of this molecule, the benzohydrazide (B10538) moiety, serves as a versatile template for a variety of chemical alterations. thepharmajournal.comresearchgate.net A common approach involves the condensation of the hydrazide group with various aldehydes and ketones to form hydrazone derivatives. nih.govnih.govresearchgate.net
These modifications allow for the exploration of how different substituents impact biological activity. For instance, in studies of hydrazones derived from 4-(trifluoromethyl)benzohydrazide as potential cholinesterase inhibitors, researchers synthesized a series of compounds by reacting the parent hydrazide with different substituted benzaldehydes. nih.govnih.gov The nature and position of the substituent on the benzaldehyde (B42025) ring were found to significantly influence the inhibitory potency against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). nih.gov
Key findings from such systematic modifications include:
Positional Isomerism: The position of a substituent on the appended phenyl ring can dramatically alter activity. For example, moving a bromo substituent from the para-position to the ortho- or meta-position on the benzylidene ring of a hydrazone derivative improved activity against BuChE. nih.gov
Electronic Effects: Introducing electron-withdrawing groups (like nitro or trifluoromethyl) or electron-donating groups at various positions helps to probe the electronic requirements of the target's binding site. nih.gov
Scaffold Alteration: Replacing the aromatic aldehyde with aliphatic ketones (like cyclohexanone (B45756) or camphor) introduces changes in steric bulk and flexibility, leading to different inhibitory profiles. nih.gov
Core Moiety Importance: The significance of the trifluoromethyl group on the core benzohydrazide ring was demonstrated when its removal or replacement with a methyl group led to a decrease in activity, highlighting its importance for potency. nih.gov
Table 1: Impact of Substituents on Cholinesterase Inhibition by 4-(Trifluoromethyl)benzohydrazide Derivatives
| Derivative Core Structure | Substituent (R) on Benzylidene Ring | Relative AChE Inhibition | Relative BuChE Inhibition |
|---|---|---|---|
| 4-(CF₃)C₆H₄CONH-N=CH-R | 4-Br | Moderate | Moderate |
| 2-Br | Moderate | Improved | |
| 4-NO₂ | Moderate | Low | |
| 2-NO₂ | Moderate | Improved |
Elucidation of Key Pharmacophoric Features through Analog Synthesis
Analog synthesis is crucial for identifying the pharmacophore—the essential three-dimensional arrangement of functional groups required for biological activity. Benzohydrazide derivatives are recognized for possessing a broad spectrum of biological activities, suggesting the benzohydrazone moiety often acts as a key pharmacophore. thepharmajournal.comderpharmachemica.com
By synthesizing a series of analogs of this compound, researchers can map the key features necessary for molecular recognition. For example, the hydrazide-hydrazone scaffold (-CO-NH-N=C-) is a common feature in many biologically active compounds. nih.gov Studies on derivatives of 4-(trifluoromethyl)benzohydrazide have shown that this linker region, combined with the substituted aromatic rings, forms the primary pharmacophore for cholinesterase inhibition. nih.govnih.gov
The synthesis and evaluation of these analogs reveal critical information:
Hydrogen Bonding: The N-H and C=O groups of the hydrazide linker are potential hydrogen bond donors and acceptors, respectively, which can form crucial interactions with amino acid residues in a target protein.
Aromatic Interactions: The two aromatic rings (the fluoro-trifluoromethyl-substituted phenyl ring and the second phenyl ring from the aldehyde) can engage in π-π stacking or hydrophobic interactions within the binding pocket.
Conformational Flexibility: The bond between the nitrogen and the benzylidene carbon allows for some rotational freedom, enabling the molecule to adopt an optimal conformation to fit the target's binding site.
Impact of Fluorination and Trifluoromethylation on Molecular Recognition and Interaction Profiles
The presence of both a fluorine atom and a trifluoromethyl (CF₃) group on the benzohydrazide core is a deliberate design choice that leverages the unique properties of organofluorine compounds in medicinal chemistry. scilit.commdpi.com Approximately 20-25% of drugs in the pharmaceutical pipeline contain at least one fluorine atom. nih.gov
Fluorine Atom: The lone fluorine atom contributes to the molecule's properties by:
Altering Acidity/Basicity: Fluorine's high electronegativity can influence the pKa of nearby functional groups, affecting the molecule's ionization state at physiological pH.
Blocking Metabolism: Replacing a hydrogen atom with fluorine at a site prone to metabolic oxidation can enhance the compound's metabolic stability and prolong its half-life. mdpi.com
Modulating Conformation: The small size and high electronegativity of fluorine can influence the preferred conformation of the molecule through steric and electronic effects. researchgate.net
Trifluoromethyl (CF₃) Group: The CF₃ group is one of the most widely used fluorinated moieties in pharmaceuticals and has a profound impact on molecular properties. mdpi.com
Increased Lipophilicity: The CF₃ group significantly increases the lipophilicity of a molecule (Hansch π value of +0.88), which can enhance its ability to cross cell membranes and improve oral bioavailability. mdpi.com
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the CF₃ group highly resistant to metabolic degradation. mdpi.com
Binding Interactions: The CF₃ group can act as a bioisostere for other groups like chlorine or a methyl group. mdpi.com It can participate in various non-covalent interactions, including dipole-dipole and ion-dipole interactions. It can also act as both an electrophile and a nucleophile, forming interactions with backbone carbonyls or hydrogen-bond donors in proteins. nih.gov
Enhanced Potency: The strong electron-withdrawing nature of the CF₃ group can deactivate an aromatic ring and influence the electronic properties of the entire molecule, often leading to stronger binding affinity with the target protein. mdpi.comresearchgate.net
Table 2: Physicochemical Properties of Fluorine and Trifluoromethyl Groups
| Property | Fluorine (F) | Trifluoromethyl (CF₃) |
|---|---|---|
| Electronegativity | High | Very High (group effect) |
| Lipophilicity (Hansch π) | +0.14 | +0.88 |
| Steric Size (van der Waals radius) | Similar to H | Similar to Cl / Isopropyl |
| Metabolic Stability | High (blocks C-H oxidation) | Very High (strong C-F bonds) |
| Key Interactions | H-bonding, dipole interactions | Dipole interactions, hydrophobic bonding |
Cheminformatic Approaches for SAR Analysis and Predictive Modeling
Cheminformatics combines chemistry, computer science, and information science to analyze chemical data and guide drug discovery. harvard.eduresearchgate.net For derivatives of this compound, these computational tools are invaluable for understanding complex SAR data and designing new compounds. nih.gov
Common cheminformatic approaches include:
Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activity. nih.govliverpool.ac.uk By calculating molecular descriptors (e.g., lipophilicity, electronic properties, steric parameters) for a set of synthesized analogs, researchers can build predictive models that estimate the activity of new, unsynthesized compounds. harvard.edu
Matched Molecular Pair Analysis (MMPA): This technique analyzes pairs of molecules that differ only by a single, small structural transformation. nih.gov By examining many such pairs, it's possible to identify specific structural changes that consistently lead to an increase or decrease in activity, providing clear rules for optimization. For example, MMPA can quantify the impact of adding the fluorine atom or the CF₃ group at different positions. nih.gov
Pharmacophore Modeling: Based on a set of active molecules, computational models can generate a 3D pharmacophore hypothesis, defining the spatial arrangement of key features required for activity. This model then serves as a 3D query to search databases for new, structurally diverse molecules that might also be active.
In Silico ADMET Prediction: Computational models can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of virtual compounds. nih.gov This allows for the early-stage filtering of molecules that are likely to have poor pharmacokinetic profiles, saving time and resources. nih.gov
Design of Targeted Libraries for Focused Chemical Exploration
The insights gained from SAR and cheminformatics analyses are used to design targeted or focused chemical libraries. nih.gov Unlike large, diverse screening collections, a targeted library is a smaller set of compounds specifically designed to interact with a particular protein or family of related proteins. nih.govencyclopedia.pub
For a lead structure like this compound, the design of a targeted library would involve:
Scaffold Definition: The core benzohydrazide structure is defined as the central scaffold.
Identification of "Hot Spots": SAR data identifies positions on the scaffold where modifications have the greatest impact on activity. For the hydrazone derivatives, this would be the substituent on the second phenyl ring. nih.gov
Virtual Library Generation: A virtual library is created by computationally enumerating a wide range of chemically feasible substituents (e.g., different functional groups, ring systems) at these "hot spot" positions. nih.gov
Computational Filtering: The virtual library is then filtered using the QSAR and pharmacophore models developed earlier to select only those compounds predicted to have high activity. nih.gov In silico ADMET models are also applied to ensure the selected compounds have drug-like properties. nih.gov
Synthesis and Testing: A smaller, more manageable number of high-potential compounds are then synthesized and tested experimentally, leading to a much higher hit rate than would be achieved through random screening. nih.gov This focused approach accelerates the process of lead optimization and the discovery of potent and selective drug candidates. researchgate.netchemdiv.com
Advanced Applications in Chemical Sciences
4-Fluoro-2-(trifluoromethyl)benzohydrazide as a Versatile Synthetic Building Block
The inherent reactivity of the hydrazide functional group, combined with the electronic effects of the fluorine and trifluoromethyl substituents on the benzene (B151609) ring, positions this compound as a molecule of interest for synthetic chemists.
Precursor in the Synthesis of Complex Organic Molecules
Benzohydrazides are well-established precursors for a wide array of heterocyclic compounds, which form the core of many pharmaceuticals and agrochemicals. The nucleophilic nitrogen atoms of the hydrazide moiety can readily participate in cyclization reactions with various electrophiles to form stable five- and six-membered rings. However, a detailed review of scientific databases and chemical literature reveals a lack of specific examples where this compound has been explicitly used as a precursor for the synthesis of complex organic molecules. While the general reactivity of benzohydrazides is extensively documented, the specific reaction pathways and resulting complex molecules derived from this particular fluorinated analogue are not detailed in the available research.
Role in Multi-Component Reactions
Multi-component reactions (MCRs) are powerful tools in organic synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials. Hydrazides can serve as key components in certain MCRs, such as the Ugi or Passerini reactions, by providing the necessary nucleophilic and amine functionalities. These reactions are highly valued for their efficiency and atom economy, making them ideal for creating diverse chemical libraries for drug discovery. Despite the theoretical potential for this compound to participate in such reactions, a thorough search of the scientific literature did not yield specific studies or examples of its application in multi-component reaction schemes.
Integration into Functional Materials Development (e.g., Supramolecular Assemblies, Polymers)
The development of novel functional materials often relies on the precise arrangement of molecular components through non-covalent interactions or polymerization. The structure of this compound, featuring hydrogen bond donors and acceptors as well as a fluorinated aromatic ring capable of engaging in halogen bonding or fluorous interactions, suggests its potential as a building block for supramolecular assemblies. Furthermore, the hydrazide group could be incorporated into polymer backbones.
However, an extensive review of the literature on materials science provided no specific instances of this compound being integrated into the development of functional materials such as supramolecular assemblies or polymers. Research in this area appears to be unexplored or is not publicly documented.
Exploration as Ligands or Organocatalysts in Catalytic Systems
The nitrogen and oxygen atoms within the hydrazide group of this compound possess lone pairs of electrons, making them potential coordination sites for metal ions. This characteristic could allow the molecule to function as a ligand, forming metal complexes that may exhibit catalytic activity. Additionally, the presence of acidic N-H protons and basic carbonyl oxygen could enable the molecule or its derivatives to act as organocatalysts, facilitating chemical transformations without the need for a metal center.
Despite these possibilities, a comprehensive search of chemical databases and literature found no published research detailing the exploration or application of this compound or its derivatives as ligands in metal-based catalysis or as organocatalysts in any catalytic systems.
Future Perspectives and Emerging Research Avenues
Development of Novel and Efficient Synthetic Routes
The synthesis of fluorinated organic compounds presents unique challenges that often necessitate the development of innovative and efficient synthetic methodologies. springernature.com For 4-Fluoro-2-(trifluoromethyl)benzohydrazide, future research will likely focus on creating more streamlined and sustainable synthetic pathways.
A plausible synthetic route could start from the commercially available 2-Fluoro-4-(trifluoromethyl)benzoic acid. ossila.com A standard approach involves the conversion of the carboxylic acid to an ester, followed by hydrazinolysis with hydrazine (B178648) hydrate (B1144303) to yield the desired benzohydrazide (B10538). nih.gov While effective, this two-step process can be optimized.
Future synthetic strategies may explore:
One-pot syntheses: Developing a single-step reaction from the parent benzoic acid to the benzohydrazide would significantly improve efficiency by reducing purification steps and solvent usage.
Catalytic methods: The use of novel catalysts could enable the direct conversion of the benzoic acid or its derivatives to the hydrazide under milder conditions, potentially avoiding the need for stoichiometric activating agents.
Flow chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and reaction control, which could be particularly beneficial for handling potentially hazardous reagents like hydrazine.
The development of such methods would not only make this compound more accessible for further research but also align with the principles of green chemistry.
Application of Advanced Computational Tools for Predictive Chemistry
Computational chemistry has become an indispensable tool in modern drug discovery and materials science. derpharmachemica.com For this compound, in silico methods can provide valuable insights into its properties and potential applications, guiding experimental efforts.
Future computational studies are expected to focus on:
Quantum Chemical Calculations: Density Functional Theory (DFT) can be employed to predict the molecular structure, electronic properties, and reactivity of this compound. nih.gov These calculations can help in understanding the influence of the fluorine and trifluoromethyl groups on the molecule's conformation and electronic distribution.
Molecular Docking and Dynamics Simulations: By modeling the interactions of this compound with various biological targets, such as enzymes and receptors, it is possible to predict its potential as a therapeutic agent. researchgate.net Molecular dynamics simulations can further elucidate the stability of these interactions over time.
Quantitative Structure-Activity Relationship (QSAR) Modeling: By analyzing the properties of a series of related benzohydrazide derivatives, QSAR models can be developed to predict the biological activity of new compounds, including this compound. derpharmachemica.com This can accelerate the identification of potent drug candidates.
These computational approaches will play a crucial role in hypothesis-driven research and the rational design of novel derivatives with enhanced properties.
Exploration of Unique Reactivity Patterns and Undiscovered Transformations
The hydrazide functional group is a versatile building block in organic synthesis, capable of undergoing a wide range of chemical transformations. thepharmajournal.com The presence of the electron-withdrawing fluorine and trifluoromethyl groups on the aromatic ring of this compound is expected to modulate its reactivity in interesting ways.
Future research in this area may uncover:
Novel Cyclization Reactions: Benzohydrazides are precursors to a variety of heterocyclic compounds, such as oxadiazoles, pyrazoles, and triazoles, many of which exhibit significant biological activity. researchgate.net The specific substitution pattern of this compound could lead to the formation of novel heterocyclic systems with unique properties.
Directed C-H Functionalization: The development of methods for the selective functionalization of C-H bonds is a major goal in modern organic synthesis. Research into the directed C-H activation of this compound could open up new avenues for its derivatization. researchgate.net
Asymmetric Transformations: The synthesis of chiral derivatives of this compound through asymmetric catalysis would be of great interest for applications in medicinal chemistry, where enantiomeric purity is often crucial.
The exploration of these and other chemical transformations will expand the synthetic utility of this compound and provide access to a wider range of functionalized molecules.
Interdisciplinary Research at the Interface of Organic Chemistry and Materials Science
The unique properties imparted by fluorine and trifluoromethyl groups are not only relevant to medicinal chemistry but also to materials science. mdpi.com Benzohydrazide derivatives have been investigated for their potential in the development of novel materials.
Emerging research at this interface could involve:
Functional Polymers: Poly(acryloyl hydrazide) has been shown to be a versatile scaffold for the preparation of functional polymers through post-polymerization modification. nih.gov this compound could be incorporated into polymer backbones or used as a modifying agent to create materials with tailored properties, such as thermal stability, hydrophobicity, and optical characteristics.
Coordination Polymers and Metal-Organic Frameworks (MOFs): The hydrazide moiety can act as a ligand for metal ions, enabling the formation of coordination polymers and MOFs. The fluorine and trifluoromethyl substituents could influence the self-assembly process and the resulting properties of these materials, such as their porosity and catalytic activity.
Organogelators: Some benzohydrazide derivatives have been shown to act as low molecular weight organogelators, capable of forming gels in organic solvents. thepharmajournal.com The specific substitution pattern of this compound could lead to the discovery of new gelators with unique gelation properties and potential applications in areas such as drug delivery and environmental remediation.
This interdisciplinary approach will likely lead to the discovery of new materials with novel applications, driven by the unique structural features of this compound.
Design of Next-Generation Chemical Probes and Tools
Chemical probes are essential tools for studying biological processes and identifying new drug targets. The hydrazide and hydrazine functionalities have been utilized in the design of activity-based probes for protein profiling. biorxiv.orgnih.gov
Future research in this direction could focus on:
Fluorescent Probes: By attaching a fluorophore to the this compound scaffold, it may be possible to develop fluorescent probes for the detection of specific analytes or for imaging biological processes. rsc.orgresearchgate.net The fluorine and trifluoromethyl groups could enhance the photophysical properties of such probes.
Activity-Based Probes: The reactivity of the hydrazide group could be exploited to design covalent probes that target specific enzymes. biorxiv.org The selectivity of these probes could be tuned by modifying the substitution pattern on the aromatic ring.
Bioorthogonal Chemistry: The development of bioorthogonal reactions involving the hydrazide group would enable the specific labeling of biomolecules in living systems. This could provide powerful tools for studying protein function and trafficking.
The design and synthesis of such chemical probes based on the this compound scaffold could significantly contribute to our understanding of complex biological systems.
Q & A
Basic Research Questions
Q. What are standard synthetic routes for 4-fluoro-2-(trifluoromethyl)benzohydrazide, and how can purity be validated?
- Methodology :
- Synthesis : Use Method B (hydrazinolysis of methyl esters). For example, methyl 2-(trifluoromethyl)benzoate reacts with hydrazine hydrate under reflux in methanol to yield benzohydrazides. Adjust molar ratios (e.g., 1:2 ester-to-hydrazine) and reflux times (2–4 hours) to optimize yields (76–98%) .
- Characterization : Validate purity via:
- HPLC : Retention times (e.g., 3.25–4.48 min) correlate with compound polarity .
- NMR : Key signals include NH₂ protons (~3.9–4.1 ppm) and aromatic protons (7.4–7.8 ppm) .
- HRMS : Confirm molecular ion peaks (e.g., m/z 205.0585 [M+H]+) with <5 ppm error .
Q. What safety precautions are critical when handling fluorinated benzohydrazides?
- Guidelines :
- Hazard Classifications : Fluorinated derivatives may cause eye/skin irritation (H315, H319). Use PPE (gloves, goggles) and work in fume hoods .
- Storage : Store at ambient temperatures in airtight containers to prevent hydrolysis .
Advanced Research Questions
Q. How can substituent effects on bioactivity be systematically evaluated for fluorinated benzohydrazide derivatives?
- Experimental Design :
- SAR Studies : Synthesize derivatives with varied substituents (e.g., halogens, CF₃, NO₂) on the benzaldehyde/ketone precursors. Assess bioactivity (e.g., IC₅₀ for acetylcholinesterase inhibition) using Ellman’s spectrophotometric method .
- Key Findings :
- Electron-withdrawing groups (e.g., CF₃, Br) enhance AChE inhibition (e.g., 2l: IC₅₀ = 46.8 µM) .
- Hydrophobic substituents (e.g., cyclohexanone) improve balanced AChE/BuChE inhibition .
Q. How can computational docking resolve contradictions in experimental bioactivity data?
- Methodology :
- Docking Tools : Use AutoDock Vina to predict binding modes. Compare docking scores (e.g., binding energy ≤−8 kcal/mol) with experimental IC₅₀ values .
- Case Study : For 4-(trifluoromethyl)-N'-[4-(trifluoromethyl)benzylidene]benzohydrazide (2l), mixed-type inhibition was confirmed via docking to AChE’s peripheral anionic site .
Q. What strategies optimize transition metal complex formation with benzohydrazide ligands?
- Coordination Chemistry :
- Ligand Design : Use this compound as a bidentate ligand. React with Co(II)/Ni(II)/Cu(II) acetates in ethanol under nitrogen .
- Characterization : Confirm complexation via:
- IR : Shift in ν(C=O) from ~1650 cm⁻¹ (free ligand) to ~1600 cm⁻¹ (metal-bound) .
- Magnetic susceptibility : Paramagnetic behavior for Cu(II) complexes .
Q. How should researchers address discrepancies in spectral data (e.g., NMR splitting patterns)?
- Troubleshooting :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
